An In-depth Technical Guide to 3-Ethyl-6,7-difluoro-1H-indazole: Chemical Properties and Stability
An In-depth Technical Guide to 3-Ethyl-6,7-difluoro-1H-indazole: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Ethyl-6,7-difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and the introduction of fluorine atoms and an ethyl group at key positions can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1][2] This document outlines a plausible synthetic route, predicted physicochemical parameters, and a detailed analysis of the compound's stability under various stress conditions as per international guidelines. The insights presented herein are intended to support researchers in the synthesis, handling, and formulation development of this and related indazole derivatives.
Chemical Identity and Physicochemical Properties
3-Ethyl-6,7-difluoro-1H-indazole possesses a bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring. The fluorine atoms at positions 6 and 7 are expected to modulate the electronic properties and metabolic stability of the molecule, while the ethyl group at position 3 can influence its lipophilicity and binding interactions with biological targets.[3]
Table 1: Physicochemical Properties of 3-Ethyl-6,7-difluoro-1H-indazole
| Property | Value | Remarks |
| Molecular Formula | C₉H₈F₂N₂ | - |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted, based on similar indazoles.[4] |
| Melting Point (°C) | Not available | Expected to be a crystalline solid. |
| Boiling Point (°C) | Not available | - |
| pKa | ~13-14 (N1-H) | Predicted based on unsubstituted indazole (pKa ~13.86).[5] |
| LogP | ~2.5-3.0 | Predicted, higher than unsubstituted indazole due to the ethyl and fluoro groups. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted based on general solubility of indazole derivatives. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related compounds, specifically 6,7-difluoro-3-methyl-1H-indazole.[4]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (br s, 1H, NH), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.0 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.3 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~145 (C), ~140 (C-F), ~135 (C-F), ~125 (C), ~120 (CH), ~115 (C), ~110 (CH), ~20 (-CH₂-), ~15 (-CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ (ppm) Two distinct multiplets are expected in the typical aromatic fluorine region.
-
IR (KBr, cm⁻¹): ν ~3100-2900 (N-H, C-H stretching), ~1620, 1580, 1500 (C=C, C=N stretching), ~1250-1050 (C-F stretching).
-
Mass Spectrometry (ESI+): m/z 183.07 [M+H]⁺.
Synthesis of 3-Ethyl-6,7-difluoro-1H-indazole
A robust and widely applicable method for the synthesis of 3-substituted-1H-indazoles involves the cyclocondensation of an appropriately substituted ortho-fluoro ketone with hydrazine.[4] For the synthesis of 3-Ethyl-6,7-difluoro-1H-indazole, the logical starting material would be 1-(2,3-difluorophenyl)propan-1-one.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-Ethyl-6,7-difluoro-1H-indazole.
Experimental Protocol (Hypothetical)
-
To a solution of 1-(2,3-difluorophenyl)propan-1-one (1.0 eq) in ethanol (10 mL/g of ketone), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Ethyl-6,7-difluoro-1H-indazole.
Chemical Stability and Degradation Profile
Understanding the chemical stability of a compound is paramount in drug development. Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions.[6] The stability of 3-Ethyl-6,7-difluoro-1H-indazole should be evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Hydrolytic Stability
The indazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions, degradation may occur, although it is expected to be slow. The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of the N-H proton, but significant hydrolysis of the heterocyclic core is unlikely under typical pharmaceutical pH conditions. Some studies on N-substituted indazoles have shown susceptibility to hydrolysis, suggesting that derivatization at the N1 position could introduce instability.[7]
Oxidative Stability
Indazole derivatives can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Potential sites of oxidation include the pyrazole ring and the ethyl group. The electron-rich pyrazole ring could be a target for oxidative degradation.
Caption: Potential oxidative degradation pathways.
Photostability
Indazole derivatives are known to undergo photochemical rearrangements. A common transformation is the conversion of 1H-indazoles to benzimidazoles upon UV irradiation.[6][8][9] This occurs via a proposed mechanism involving tautomerization to the 2H-indazole followed by photochemical rearrangement. Therefore, 3-Ethyl-6,7-difluoro-1H-indazole is likely to be light-sensitive, and protection from light during storage and handling is recommended.
Caption: Potential photochemical rearrangement of 3-Ethyl-6,7-difluoro-1H-indazole.
Thermal Stability
Fluorinated organic compounds often exhibit enhanced thermal stability.[10] 3-Ethyl-6,7-difluoro-1H-indazole is expected to be relatively stable at elevated temperatures in the solid state. However, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, could lead to decomposition. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol for Forced Degradation Studies
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Neutralize the samples before analysis by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation over time.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid material to UV and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Analyze the sample at different time points.
-
Conclusion
3-Ethyl-6,7-difluoro-1H-indazole is a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a detailed discussion of its potential stability profile. The presence of the 6,7-difluoro substitution pattern is expected to enhance metabolic stability, while the 3-ethyl group provides a handle for modulating lipophilicity and target engagement. Key stability considerations include potential photosensitivity, leading to rearrangement to a benzimidazole derivative, and susceptibility to oxidation. The information presented here serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and formulation of this important class of molecules.
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